molecular formula C15H14N2O4S2 B2926826 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 899954-54-2

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2926826
CAS RN: 899954-54-2
M. Wt: 350.41
InChI Key: XTGWXFNGSWYCSL-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C15H14N2O4S2 and its molecular weight is 350.41. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

Thiophene derivatives have been recognized for their antimicrobial properties. The compound could be investigated for its efficacy against various bacterial and fungal strains. Its structural similarity to other antimicrobial thiophene compounds suggests potential as a lead compound for developing new antibiotics or antifungal medications .

Material Science: Organic Semiconductors

The electronic properties of thiophene make it a valuable component in organic semiconductors. Research into the compound’s conductive properties could lead to advancements in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Chemical Synthesis: Photoinitiated Reactions

Compounds containing the benzo[d]isothiazol-2(3H)-yl group have been used in photoinitiated reactions. This compound could serve as a precursor or a catalyst in photochemical synthesis, leading to the creation of complex molecules with potential applications in various chemical industries .

Biomedical Research: Liver X Receptor Modulators

Derivatives of isothiazolone dioxides, like the compound , have shown activity as modulators of liver X receptors (LXRs). These receptors are involved in cholesterol metabolism and inflammation, making the compound a candidate for research into treatments for cardiovascular diseases .

Agricultural Chemistry: Fungicidal Activity

Thiophene derivatives have been explored for their fungicidal activity. This compound could be synthesized and tested against plant pathogens, potentially leading to the development of new fungicides that help protect crops from fungal infections .

Medicinal Chemistry: Anti-inflammatory and Antioxidant Properties

Thiophene compounds have demonstrated anti-inflammatory and antioxidant activities. The compound could be studied for its potential therapeutic effects in diseases where inflammation and oxidative stress are contributing factors .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-14(16-10-11-4-3-9-22-11)7-8-17-15(19)12-5-1-2-6-13(12)23(17,20)21/h1-6,9H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWXFNGSWYCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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